molecular formula C23H46N4O10 B11827444 Azido-PEG8-NHBoc

Azido-PEG8-NHBoc

Cat. No.: B11827444
M. Wt: 538.6 g/mol
InChI Key: BDFYYRYBZUPGSL-UHFFFAOYSA-N
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Description

Azido-PEG8-NHBoc is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound contains an azide group, which makes it a valuable reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azido-PEG8-NHBoc is synthesized through a multi-step process involving the functionalization of PEG with azide and Boc-protected amine groups. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Azido-PEG8-NHBoc undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are triazole-linked compounds, which are valuable in various applications, including drug development and bioconjugation .

Scientific Research Applications

Azido-PEG8-NHBoc has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are designed to degrade specific proteins within cells.

    Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology .

Mechanism of Action

Azido-PEG8-NHBoc exerts its effects through the following mechanisms:

Comparison with Similar Compounds

  • Azido-PEG3-TFP Ester
  • Azido-PEG3-PFP Ester
  • Azido-PEG12-Acid

Comparison: Azido-PEG8-NHBoc is unique due to its specific PEG length (PEG8) and the presence of the Boc-protected amine group. This combination provides optimal solubility, stability, and reactivity in various applications compared to shorter or longer PEG derivatives .

Properties

Molecular Formula

C23H46N4O10

Molecular Weight

538.6 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C23H46N4O10/c1-23(2,3)37-22(28)25-4-6-29-8-10-31-12-14-33-16-18-35-20-21-36-19-17-34-15-13-32-11-9-30-7-5-26-27-24/h4-21H2,1-3H3,(H,25,28)

InChI Key

BDFYYRYBZUPGSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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